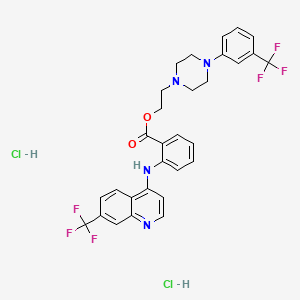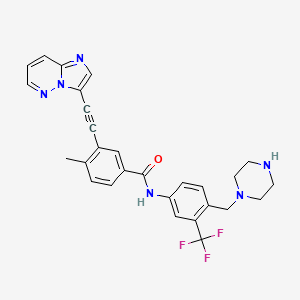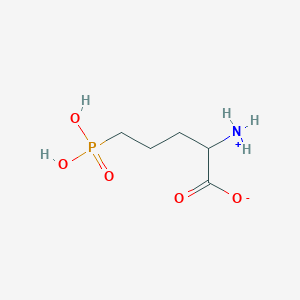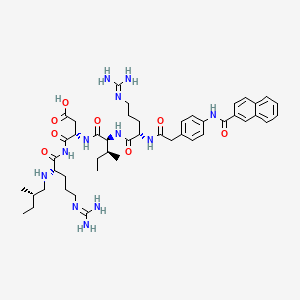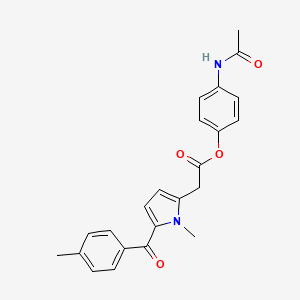
4-(Acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate
Overview
Description
AU 8001 is a non-steroidal anti-inflammatory drug (NSAID).
Scientific Research Applications
Synthesis and Chemical Reactions
- The compound is used in the synthesis of novel pyrazolo[3,4‐d]pyridazine, pyrido[1,2‐a]benzimidazole, pyrimido[1,2‐a]benzimidazole, and triazolo[4,3‐a]pyrimidine derivatives. These derivatives have potential applications in various chemical reactions and materials synthesis (Shaaban et al., 2008).
Molecular Structure and Crystallography
- The molecular structure of related compounds like 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a designed inhibitor for the influenza virus neuraminidase protein, has been studied for understanding its crystallization and hydrogen-bonded dimer formation (Jedrzejas et al., 1995).
Synthesis of Heterocyclic and Pyrrole Derivatives
- This compound is used in synthesizing 1-acetyl(or phenyl)-3-aryl-5-(1-phenyl-3-methyl-5-aryloxyl-pyrazol)-4,5-dihydropyrazole derivatives, which are significant in the field of heterocyclic chemistry (Xie et al., 2008).
Applications in Organic Synthesis
- It serves as an intermediate in organic synthesis processes like oxindole synthesis via palladium-catalyzed CH functionalization, indicating its utility in medicinal chemistry synthesis (Magano et al., 2014).
Synthesis of Pyrrole-3,9-diones
- The compound is involved in producing methyl o-hydroxybenzoylpyruvate and subsequently in the synthesis of various dihydrochromeno[2,3-c]pyrrole-3,9-diones, highlighting its role in diversifying pyrrole derivatives (Vydzhak & Panchishyn, 2010).
Fluorescent Probe Development
- A study explored its use in developing fluorescent probes with aggregation-enhanced emission features for monitoring low carbon dioxide levels, indicating its application in environmental monitoring and potentially in biological and medical fields (Wang et al., 2015).
Synthesis of Polyfunctional Heterocyclic Systems
- Methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate, a compound closely related to 4-(Acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate, is used in synthesizing polyfunctional heterocyclic systems, demonstrating its importance in creating complex chemical structures (Pizzioli et al., 1998).
properties
CAS RN |
82239-77-8 |
|---|---|
Product Name |
4-(Acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate |
Molecular Formula |
C23H22N2O4 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(4-acetamidophenyl) 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate |
InChI |
InChI=1S/C23H22N2O4/c1-15-4-6-17(7-5-15)23(28)21-13-10-19(25(21)3)14-22(27)29-20-11-8-18(9-12-20)24-16(2)26/h4-13H,14H2,1-3H3,(H,24,26) |
InChI Key |
FILYHFFLMZBUSY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3=CC=C(C=C3)NC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3=CC=C(C=C3)NC(=O)C |
Appearance |
Solid powder |
Other CAS RN |
82239-77-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
4'-acetamidophenyl-2-(5'-4-tolyl-1'-methylpyrrole)acetate AU 8001 AU-8001 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





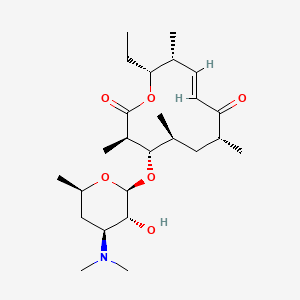
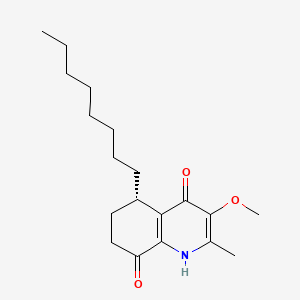

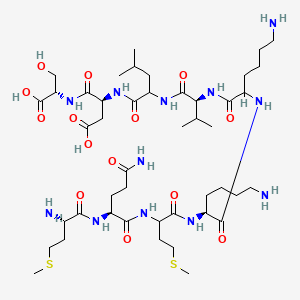
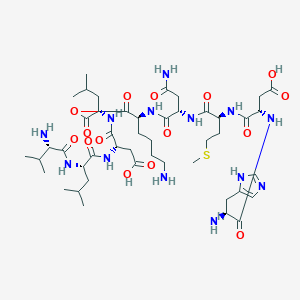
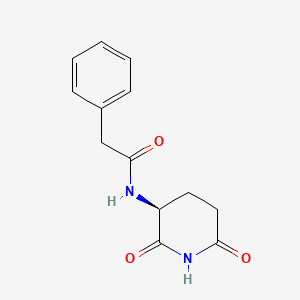
![(11R,24S)-4,19,30-Trimethoxy-10,25-dimethyl-2-oxa-10,25-diazaheptacyclo[22.7.1.13,7.113,17.118,22.06,11.028,32]pentatriaconta-1(32),3,5,7(35),13(34),14,16,18,20,22(33),28,30-dodecaene-16,31-diol](/img/structure/B1666057.png)

